N1-(1-hydroxy-2-methylpropan-2-yl)-N2-(2-methyl-4-nitrophenyl)oxalamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N1-(1-hydroxy-2-methylpropan-2-yl)-N2-(2-methyl-4-nitrophenyl)oxalamide is a synthetic organic compound with potential applications in various fields, including chemistry, biology, medicine, and industry. This compound is characterized by its unique molecular structure, which includes both hydroxy and nitrophenyl groups, making it a versatile candidate for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(1-hydroxy-2-methylpropan-2-yl)-N2-(2-methyl-4-nitrophenyl)oxalamide typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of 2-methyl-4-nitroaniline with oxalyl chloride to form an intermediate, which is then reacted with 1-hydroxy-2-methylpropan-2-amine to yield the final product. The reaction conditions often include the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using similar reaction pathways. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N1-(1-hydroxy-2-methylpropan-2-yl)-N2-(2-methyl-4-nitrophenyl)oxalamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group.
Reduction: The nitro group can be reduced to an amine group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Reagents such as sodium methoxide or other nucleophiles under basic conditions.
Major Products Formed
Oxidation: Formation of a ketone or aldehyde derivative.
Reduction: Formation of an amine derivative.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N1-(1-hydroxy-2-methylpropan-2-yl)-N2-(2-methyl-4-nitrophenyl)oxalamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and antiproliferative properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N1-(1-hydroxy-2-methylpropan-2-yl)-N2-(2-methyl-4-nitrophenyl)oxalamide involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxy and nitrophenyl groups play crucial roles in binding to these targets, leading to the modulation of biological pathways. For example, the compound may inhibit the activity of certain enzymes by binding to their active sites, thereby affecting cellular processes.
Comparison with Similar Compounds
Similar Compounds
N-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide: Known for its antimicrobial and antiproliferative properties.
N-(4-methylphenyl)oxalamide: Similar structure but lacks the nitro group, leading to different chemical reactivity and applications.
Uniqueness
N1-(1-hydroxy-2-methylpropan-2-yl)-N2-(2-methyl-4-nitrophenyl)oxalamide is unique due to the presence of both hydroxy and nitrophenyl groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various applications, particularly in fields requiring specific molecular interactions.
Properties
IUPAC Name |
N'-(1-hydroxy-2-methylpropan-2-yl)-N-(2-methyl-4-nitrophenyl)oxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3O5/c1-8-6-9(16(20)21)4-5-10(8)14-11(18)12(19)15-13(2,3)7-17/h4-6,17H,7H2,1-3H3,(H,14,18)(H,15,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HMMFYDNTBRYYBI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)[N+](=O)[O-])NC(=O)C(=O)NC(C)(C)CO |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N3O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.